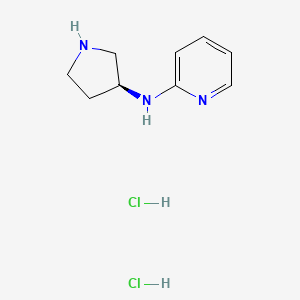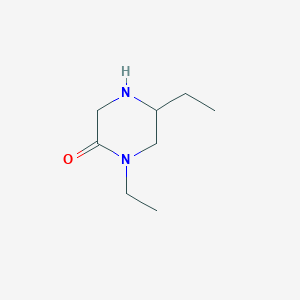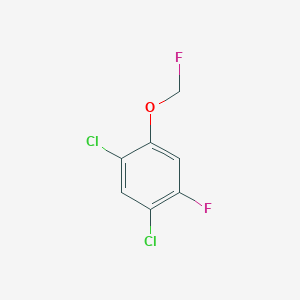
(S)-2-Amino-3-(5-(2-fluorobenzyl)-1H-imidazol-4-YL)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-3-(5-(2-fluorobenzyl)-1H-imidazol-4-YL)propanoic acid is a complex organic compound that features a fluorobenzyl group attached to an imidazole ring, which is further connected to a propanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-(5-(2-fluorobenzyl)-1H-imidazol-4-YL)propanoic acid typically involves multi-step organic synthesis. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods: Industrial production of this compound may involve continuous-flow synthesis strategies, which offer better control over reaction conditions and higher process efficiency compared to traditional batch reactors . This method is particularly beneficial for the commercial manufacturing of fine chemicals and pharmaceutical intermediates.
化学反応の分析
Types of Reactions: (S)-2-Amino-3-(5-(2-fluorobenzyl)-1H-imidazol-4-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The fluorobenzyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of catalysts.
Major Products: The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted imidazole compounds.
科学的研究の応用
(S)-2-Amino-3-(5-(2-fluorobenzyl)-1H-imidazol-4-YL)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of fine chemicals and as a precursor for various industrial applications.
作用機序
The mechanism of action of (S)-2-Amino-3-(5-(2-fluorobenzyl)-1H-imidazol-4-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The fluorobenzyl group and imidazole ring play crucial roles in binding to target molecules, influencing biological activity and efficacy. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .
類似化合物との比較
- 3-Amino-2-(2-fluorobenzyl)propanoic acid
- 3-((2-Fluorobenzyl)oxy)propanoic acid
Comparison: Compared to similar compounds, (S)-2-Amino-3-(5-(2-fluorobenzyl)-1H-imidazol-4-YL)propanoic acid stands out due to its unique imidazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C13H14FN3O2 |
|---|---|
分子量 |
263.27 g/mol |
IUPAC名 |
(2S)-2-amino-3-[5-[(2-fluorophenyl)methyl]-1H-imidazol-4-yl]propanoic acid |
InChI |
InChI=1S/C13H14FN3O2/c14-9-4-2-1-3-8(9)5-11-12(17-7-16-11)6-10(15)13(18)19/h1-4,7,10H,5-6,15H2,(H,16,17)(H,18,19)/t10-/m0/s1 |
InChIキー |
YHNSAHPLZKAVJY-JTQLQIEISA-N |
異性体SMILES |
C1=CC=C(C(=C1)CC2=C(N=CN2)C[C@@H](C(=O)O)N)F |
正規SMILES |
C1=CC=C(C(=C1)CC2=C(N=CN2)CC(C(=O)O)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



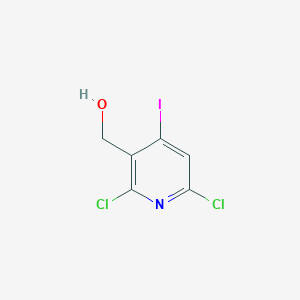



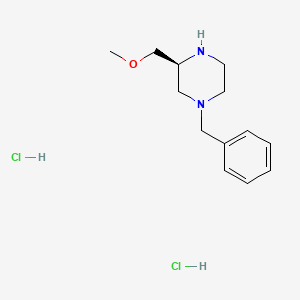
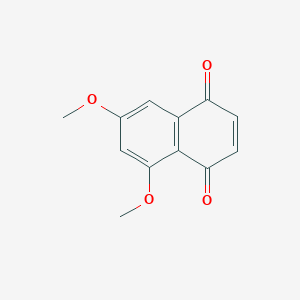
![(8-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-YL)methanamine](/img/structure/B14047199.png)

